molecular formula C21H25N5O7 B12389372 N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine

N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine

Cat. No.: B12389372
M. Wt: 459.5 g/mol
InChI Key: DOYGDDVATFVNQD-SYFIOPGFSA-N
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Description

N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons and produce antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: The compound’s ability to induce type I interferons makes it valuable in studying immune responses and antiviral mechanisms.

    Medicine: Its immunostimulatory activity has potential therapeutic applications in treating viral infections and enhancing vaccine efficacy.

    Industry: It can be used in the development of antiviral drugs and immunomodulatory agents

Mechanism of Action

The mechanism of action of N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound binds to TLR7, triggering a signaling cascade that results in the production of interferons and other cytokines, enhancing the immune response .

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(1-Methylethyl)phenoxy]acetyl]adenosine: Another nucleoside analog with similar immunostimulatory properties.

    N-[2-[4-(1-Methylethyl)phenoxy]acetyl]cytidine: A cytidine analog with potential antiviral activity.

    N-[2-[4-(1-Methylethyl)phenoxy]acetyl]thymidine: A thymidine analog used in antiviral research

Uniqueness

N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine is unique due to its specific activation of TLR7 and its potent immunostimulatory effects. This makes it particularly valuable in research focused on immune modulation and antiviral therapies .

Properties

Molecular Formula

C21H25N5O7

Molecular Weight

459.5 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31)/t13-,16?,17+,20-/m1/s1

InChI Key

DOYGDDVATFVNQD-SYFIOPGFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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